
2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine
概要
説明
Synthesis Analysis
The synthesis of related purine derivatives often involves regioselective reactions, such as Sonogashira cross-coupling, to introduce various functional groups into the purine ring. For instance, the regioselective Sonogashira cross-coupling reactions of 6-chloro-2,8-diiodo-9-THP-9H-purine with alkyne derivatives have been demonstrated as an effective method to synthesize alkyne-functionalized purine derivatives (Ibrahim, Chevot, & Legraverend, 2011).
Molecular Structure Analysis
The molecular structure of purine derivatives, including those similar to 2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine, has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. The crystal and molecular structure of these compounds reveal a planar purine moiety with substituents affecting the overall molecule's conformation and stability (Walla et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of 2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine derivatives includes participation in various cross-coupling reactions, showcasing the molecule's versatility in synthetic chemistry. For example, studies on the regioselectivity of cross-coupling reactions of trichloro-9-(tetrahydropyran-2-yl)purine derivatives highlight the potential for synthesizing a wide range of substituted purines, useful for further chemical transformations (Hocek & Pohl, 2004).
Physical Properties Analysis
The physical properties of purine derivatives, including solubility, melting point, and stability in solution, are crucial for their application in various fields. Stability-in-solution studies, such as those conducted in mixed solvents and under different pH conditions, provide valuable insights into the behavior of these molecules under various environmental conditions (Walla et al., 2010).
Chemical Properties Analysis
The chemical properties of 2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine, such as reactivity towards nucleophiles, electrophiles, and other chemical agents, are fundamental to understanding its potential applications in synthesis and drug design. The molecule's reactivity with amines, for example, underlines its utility in creating a wide array of amino-substituted purine derivatives with potential biological activity (Young & Letham, 1969).
作用機序
Target of Action
The primary targets of 2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetics.
特性
IUPAC Name |
2,6-dichloro-9-(oxan-2-yl)purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4O/c11-8-7-9(15-10(12)14-8)16(5-13-7)6-3-1-2-4-17-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNBMEFTEPQHDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C2N=C(N=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296898 | |
| Record name | 2,6-dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine | |
CAS RN |
20419-68-5 | |
| Record name | 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20419-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 112526 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020419685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20419-68-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112526 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-Purine, 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic Acid](/img/structure/B49668.png)
![Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B49670.png)
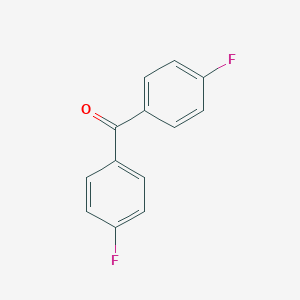
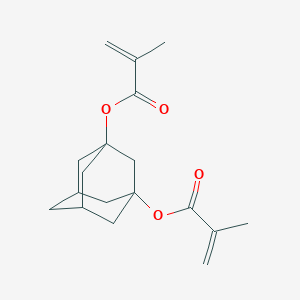
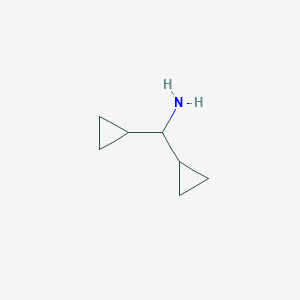
![[2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid](/img/structure/B49679.png)

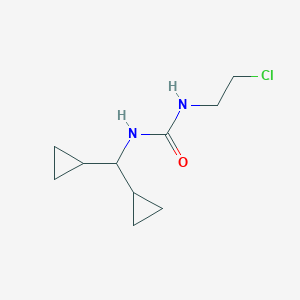
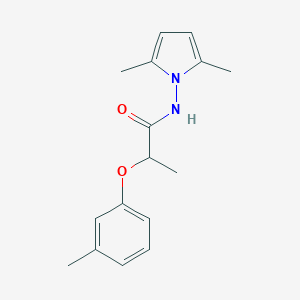
![6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid](/img/structure/B49687.png)

![[(8S,13S,14S,17S)-3-acetyloxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B49698.png)
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B49701.png)